Boc-cys(Z-aminoethyl)-OH

Beschreibung

BenchChem offers high-quality Boc-cys(Z-aminoethyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-cys(Z-aminoethyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

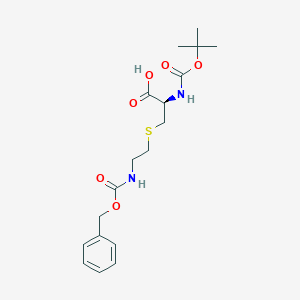

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISIWBKIILOSH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Cys(Z-aminoethyl)-OH: A Cornerstone for Advanced Peptide Synthesis and Drug Development

This guide provides a comprehensive technical overview of N-α-tert-Butoxycarbonyl-S-(2-benzyloxycarbonylaminoethyl)-L-cysteine, commonly abbreviated as Boc-Cys(Z-aminoethyl)-OH. Designed for researchers, chemists, and professionals in the fields of peptide synthesis and drug discovery, this document delves into the core physicochemical properties, synthesis, and strategic applications of this versatile amino acid derivative. Our focus is on delivering field-proven insights and robust protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of Modified Cysteine Analogs

In the landscape of peptide chemistry, cysteine holds a unique position due to the reactive nature of its thiol side chain. This functionality is pivotal for forming disulfide bridges, which are critical for the structural integrity and biological activity of many peptides and proteins. However, the inherent reactivity of the thiol group necessitates sophisticated protection strategies to achieve desired modifications and prevent unwanted side reactions during synthesis.

Boc-Cys(Z-aminoethyl)-OH is a meticulously designed building block that addresses this challenge. It incorporates two key protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group at the α-amino position and the Benzyloxycarbonyl (Z) group on the amino function of the S-ethylamino side chain. This strategic protection scheme offers a level of control that is essential for complex, multi-step peptide synthesis, particularly in the construction of peptidomimetics and other modified peptides for therapeutic applications. Its unique structure facilitates the introduction of a modified side chain that can influence the peptide's conformation, stability, and interaction with biological targets.

Physicochemical Properties of Boc-Cys(Z-aminoethyl)-OH

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key identifiers and characteristics of Boc-Cys(Z-aminoethyl)-OH are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85003-76-5 | [1] |

| Molecular Formula | C₁₈H₂₆N₂O₆S | [1] |

| Molecular Weight | 398.48 g/mol | [1] |

| Appearance | Clear, colorless oil | [1] |

| Purity | ≥98% | |

| Storage Conditions | 2-8°C |

The Chemistry of Protection: Rationale for the Boc and Z Groups

The utility of Boc-Cys(Z-aminoethyl)-OH is rooted in the distinct properties of its protecting groups, which allow for selective deprotection and orthogonal synthesis strategies.

-

The Boc (tert-Butoxycarbonyl) Group: As a temporary protecting group for the α-amino function, the Boc group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). Its key advantage is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to the basic conditions often used for the deprotection of other groups like Fmoc. This allows for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus.

-

The Z (Benzyloxycarbonyl) Group: The Z group, also known as Cbz, provides robust protection for the amino group on the modified side chain. It is stable to the acidic conditions used to remove the Boc group, a crucial feature for orthogonal protection. The Z group is typically removed under harsher conditions, such as strong acids like HBr in acetic acid or, more commonly, through catalytic hydrogenation (e.g., H₂/Pd-C). This stability ensures that the side chain's amino functionality remains masked throughout the assembly of the peptide backbone.

The combination of these two protecting groups in a single molecule allows for precise control over which reactive site is exposed for subsequent chemical modification, a critical requirement for synthesizing complex or modified peptides.

Synthesis of Boc-Cys(Z-aminoethyl)-OH: An Experimental Protocol

The synthesis of Boc-Cys(Z-aminoethyl)-OH is a multi-step process that requires careful control of reaction conditions. A common route involves the S-alkylation of cysteine followed by the protection of the α-amino group. Below is a representative protocol for the final step of introducing the Boc group.

Protocol: Boc Protection of S-(2-Carbobenzyloxyaminoethyl)-L-cysteine

This protocol details the reaction of S-(2-Carbobenzyloxyaminoethyl)-L-cysteine with di-tert-butyl dicarbonate to yield the final product.

Materials:

-

S-(2-Carbobenzyloxyaminoethyl)-L-cysteine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

1M Sodium Hydroxide (NaOH) solution

-

4M Hydrochloric Acid (HCl) solution

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve S-(2-Carbobenzyloxyaminoethyl)-L-cysteine (0.6 g) in a mixture of 6 ml of 2:1 dioxane-water and 2 ml of 1M NaOH solution.[1]

-

Boc Anhydride Addition: To the stirred solution, add di-t-butyl dicarbonate (0.48 g).[1]

-

Reaction: Continue stirring the mixture at room temperature until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up (Dioxane Removal): Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.[1]

-

Extraction of Excess Reagent: Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted di-t-butyl dicarbonate.[1]

-

Acidification and Product Isolation: Cool the aqueous layer in an ice bath and acidify to approximately pH 2 by the dropwise addition of 4M HCl. The product, Boc-Cys(Z-aminoethyl)-OH, will separate as an oil.[1]

-

Final Extraction: Extract the oily product from the aqueous phase using a suitable organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product (0.38 g).[1]

Synthesis Workflow Diagram

Caption: General workflow for Boc-SPPS.

Synthesis of Peptidomimetics and Cyclic Peptides

The protected amino group in the side chain of Boc-Cys(Z-aminoethyl)-OH is a key feature for creating peptidomimetics. After the peptide is synthesized and the Z group is removed, this side-chain amine can be used for:

-

Lactam Bridge Formation: Cyclization of the peptide by forming an amide bond between the side-chain amine and a carboxylic acid group elsewhere in the peptide, enhancing conformational stability and biological activity.

-

Attachment of Ligands: Conjugation of molecules such as fluorophores, chelating agents for imaging, or cytotoxic drugs for targeted drug delivery.

Drug Development

The incorporation of non-canonical amino acids like the derivative of Boc-Cys(Z-aminoethyl)-OH is a common strategy in drug discovery to improve the pharmacokinetic properties of peptide-based drugs. The modified side chain can increase resistance to proteolytic degradation, enhance binding affinity to the target, and improve solubility and cell permeability.

Conclusion

Boc-Cys(Z-aminoethyl)-OH is a sophisticated and highly valuable building block for modern peptide chemistry and drug development. Its dual-protection scheme provides the necessary orthogonality for complex synthetic strategies, enabling the creation of novel peptidomimetics, cyclic peptides, and bioconjugates. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the full potential of this versatile compound in their scientific pursuits.

References

-

Mol-Instincts. Synthesis of N-t-Butoxycarbonyl-S-(2-carbobenzyloxyaminoethyl)-L-cysteine. Available at: [Link]

Sources

Methodological & Application

A Practical Guide to Analytical Monitoring of Peptide Synthesis Incorporating Boc-Cys(Z-aminoethyl)-OH

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology, enabling the design of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. Boc-Cys(Z-aminoethyl)-OH is a valuable building block that introduces a protected primary amine on the cysteine side chain, serving as a versatile handle for subsequent orthogonal modifications. The success of synthesizing peptides with this residue hinges on rigorous in-process monitoring to ensure high fidelity at each stage of the synthesis. This guide provides a comprehensive overview of the essential analytical methods for monitoring coupling and deprotection reactions involving Boc-Cys(Z-aminoethyl)-OH, with a focus on practical, field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside qualitative on-resin tests.

Introduction: The Strategic Importance of Monitoring

Boc-Cys(Z-aminoethyl)-OH is a cysteine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol is modified with an aminoethyl group, which is in turn protected by a benzyloxycarbonyl (Z) group. This structure is designed for use in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for sequential N-terminal deprotection, while the Z group is stable to these conditions and requires stronger acidolysis or hydrogenolysis for removal.

Given the multistep nature of SPPS, incomplete reactions at any stage can lead to the accumulation of difficult-to-remove impurities, such as deletion sequences or capped peptides, significantly lowering the yield and purity of the final product.[1] Therefore, robust analytical control is not merely a quality check but an integral part of an efficient synthesis strategy. This note details the causality behind choosing specific analytical methods and provides actionable protocols for their implementation.

The SPPS Workflow: Identifying Critical Control Points

A typical cycle in Boc-based SPPS involves two key reaction steps that must be monitored: N-α-Boc deprotection and the subsequent coupling of the next amino acid. The analytical strategy is designed to verify the completion of each of these steps.

Figure 1: Workflow diagram illustrating the key stages of a Boc-SPPS cycle and the corresponding analytical checkpoints.

On-Resin Qualitative Analysis: The Kaiser Test

The Kaiser test is an indispensable, rapid, and sensitive colorimetric assay for detecting the presence of free primary amines on the resin support.[2] Its application at key points provides immediate feedback on the reaction status.

Causality: The test is based on the reaction of ninhydrin with primary amines. A positive result (deep blue color) after the deprotection/neutralization step confirms the successful removal of the Boc group, making the N-terminal amine available for the next coupling. Conversely, a negative result (yellow/colorless) after the coupling step indicates that all available amines have been acylated, signaling a complete reaction.

Protocol 3.1: Kaiser Test Procedure

-

Sample Collection: Carefully remove 5-10 beads of the peptide-resin from the reaction vessel and place them in a small glass test tube.

-

Washing: Wash the beads thoroughly with dichloromethane (DCM) and then ethanol to remove any residual reagents or solvents. Dry the beads under a stream of nitrogen or in a vacuum.

-

Reagent Addition: Add the following reagents to the test tube in order:

-

2-3 drops of 6% ninhydrin in ethanol.

-

2-3 drops of 80% phenol in ethanol.

-

2-3 drops of 0.001 M potassium cyanide in pyridine.

-

-

Incubation: Heat the test tube at 100-110°C for 3-5 minutes.

-

Observation: Observe the color of the resin beads and the solution.

| Observation | Interpretation | Action |

| Deep Blue Beads | Free primary amines are present. | Expected after deprotection. If seen after coupling, the reaction is incomplete; perform a recoupling. |

| Yellow/Colorless Beads | No free primary amines detected. | Expected after a complete coupling reaction. Proceed to the next deprotection step. |

Off-Resin Quantitative Analysis: HPLC and LC-MS

While the Kaiser test confirms the presence or absence of amines, it does not provide information about the purity of the peptide or the presence of side products. For this, a small aliquot of the peptide-resin must be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Causality: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. In peptide analysis, this allows for the separation of the target peptide from impurities like deletion sequences (which are typically more polar and elute earlier) or incompletely deprotected species.[3] Coupling HPLC with a mass spectrometer (LC-MS) provides definitive mass confirmation for each peak in the chromatogram, enabling unambiguous identification of the product and byproducts.[]

Protocol 4.1: Test Cleavage from Resin

-

Sample Collection: Transfer a small amount of dried peptide-resin (approx. 5-10 mg) to a microcentrifuge tube.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for Boc chemistry. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

-

Reaction: Add ~100-200 µL of the cleavage cocktail to the resin. Vortex briefly and allow the reaction to proceed at room temperature for 1-2 hours.

-

Peptide Precipitation: After cleavage, precipitate the peptide by adding 1 mL of cold diethyl ether. Centrifuge the tube to pellet the peptide.

-

Isolation: Carefully decant the ether. Wash the peptide pellet with more cold ether and centrifuge again.

-

Sample Preparation: Dry the peptide pellet and dissolve it in a suitable solvent for HPLC/LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% TFA).

Protocol 4.2: RP-HPLC Monitoring

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

Data Interpretation: Monitor the reaction by comparing the chromatograms of samples taken at different time points. A complete reaction will show the disappearance of the starting material peak and the appearance of a single major product peak at a different retention time.

| Time Point | Expected Observation in HPLC | Interpretation |

| T = 0 | Single peak corresponding to the starting peptide-resin (cleaved). | Baseline for the reaction. |

| T = 30 min | Two major peaks: starting material and product. | Reaction is in progress. |

| T = 2 hours | One major product peak; starting material peak is absent or <1%. | Reaction is complete. |

Protocol 4.3: LC-MS Confirmation

The LC method can be directly coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.[]

-

Ionization Mode: Positive ESI is standard for peptides.

-

Mass Analyzer: Scan a mass range that includes the expected molecular weight of the product.

-

Data Analysis: Extract the mass spectrum for the main peak in the chromatogram. Calculate the expected molecular weight of your peptide and compare it to the observed mass. Remember that ESI produces multiply charged ions [M+nH]ⁿ⁺, so you will need to deconvolute the spectrum to determine the parent mass (M).

Table of Expected Masses: For a hypothetical peptide Ac-Ala-Cys(Z-aminoethyl)-OH:

| Species | Chemical Formula | Monoisotopic Mass (Da) | Notes |

| Starting Material (Boc-Cys(Z-aminoethyl)-OH) | C₂₁H₃₀N₂O₇S | 454.18 | |

| Product Peptide | C₂₄H₃₅N₃O₈S | 525.22 | After coupling with Ac-Ala. |

| Deletion Sequence (Ac-OH) | C₂H₄O₂ | 60.02 | Failure to couple Cys. |

| Incomplete Deprotection | C₂₉H₄₃N₃O₁₀S | 625.27 | Boc group remains on final peptide. |

Rapid Analysis by Thin-Layer Chromatography (TLC)

For solution-phase reactions or as a quick check of cleaved material, TLC offers a fast and cost-effective monitoring tool.[5]

Causality: TLC separates compounds based on their polarity and interaction with the stationary phase (typically silica gel).[5] A successful reaction is indicated by the consumption of the starting material spot and the appearance of a new product spot with a different retention factor (Rf). Co-spotting the reaction mixture with the starting material is crucial for accurate comparison.[6]

Protocol 5.1: TLC Procedure

-

Plate: Use a silica gel F₂₅₄ TLC plate.

-

Spotting: Using a capillary tube, spot the starting material in one lane, the reaction mixture in a middle lane, and a co-spot (starting material and reaction mixture together) in a third lane.

-

Eluent: A suitable mobile phase for protected amino acids is a mixture of a polar and a non-polar solvent, such as Ethyl Acetate/Hexanes or Dichloromethane/Methanol. The optimal ratio must be determined empirically. For streaky amines, adding 0.5% triethylamine can be beneficial; for acids, add 0.5% acetic acid.[6]

-

Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to travel up the plate.

-

Visualization:

-

UV Light: Visualize under a UV lamp at 254 nm. The Z-group will be UV active.

-

Staining: Stain the plate with a suitable reagent, such as potassium permanganate (for general visualization) or ninhydrin (to detect free amines after deprotection).

-

Figure 2: Representation of a TLC plate showing the starting material (SM, red spot) consumed in the reaction lane (Rxn) to form a new product (blue spot) with a higher Rf value.

Conclusion

A multi-pronged analytical approach is essential for the successful synthesis of complex peptides incorporating Boc-Cys(Z-aminoethyl)-OH. The combination of rapid, qualitative on-resin tests like the Kaiser test with robust, quantitative off-resin methods such as RP-HPLC and LC-MS provides a comprehensive toolkit for process control. This ensures that each step proceeds to completion, maximizing the yield and purity of the target peptide and streamlining the subsequent purification process. Adherence to these analytical protocols empowers researchers to tackle challenging syntheses with confidence and precision.

References

-

Scognamiglio, V., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 315-326. [Link]

-

Bentham Science Publishers. (2004). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

- Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. (Note: While the original paper is a key reference, a modern protocol is described in the text. A general reference for the method is provided).

-

Ghorai, P., & Das, A. (2009). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 121(6), 923-929. [Link]

-

Takahashi, D., & Suga, H. (2018). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 54(75), 10602-10605. [Link]

-

Isidro-Llobet, A., et al. (2009). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. The Journal of Organic Chemistry, 74(4), 1644-1650. [Link]

-

Pálinkás, M., et al. (1998). Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions. Journal of Chromatography A, 813(1), 57-64. [Link]

-

El-Faham, A., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening. RSC Advances, 14, 25257-25264. [Link]

-

Amrita Vishwa Vidyapeetham. (2012). Separation of Amino Acids by Thin Layer Chromatography (Theory). Biochemistry Virtual Lab I. [Link]

-

Reddit r/OrganicChemistry. (2020). TLC Seperation of N-Boc thiol. [Link]

-

Ghosh, M. K., et al. (2001). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Indian Chemical Society, 78, 611-612. [Link]

-

National Center for Biotechnology Information. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. PubMed Central. [Link]

-

VanVeller, B. (n.d.). How to TLC (Thin Layer Chromatography). VanVeller Lab Resources, Iowa State University. [Link]

-

El-Faham, A., et al. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. PubMed Central. [Link]

-

AAPPTec. (2008). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]

-

Czauderna, M., et al. (2018). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Molecules, 23(11), 2947. [Link]

-

van der Donk, W. A. (2011). Biosynthesis of aminovinyl-cysteine-containing peptides and its application in the production of potential drug candidates. Accounts of Chemical Research, 44(4), 262-271. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of Boc-Cys(Acm)-OH in Modern Peptide Synthesis. [Link]

-

Wycherley, G., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Metabolites, 9(7), 133. [Link]

-

Jones, D. P., et al. (2010). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-state redox potential in human plasma. Clinica Chimica Acta, 411(1-2), 115-121. [Link]

-

Yang, H., et al. (2015). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters Corporation Application Note. [Link]

-

Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]

-

Zhang, Y., et al. (2024). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Chemical Science, 15, 1000-1007. [Link]

-

Liu, S., et al. (2016). Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid. Scientific Reports, 6, 31343. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 5. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. VanVeller Lab Resources [group.chem.iastate.edu]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemation of Boc-Cys(Z-aminoethyl)-OH

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in peptide synthesis: the prevention of racemization of Boc-Cys(Z-aminoethyl)-OH during the activation step. Maintaining stereochemical integrity is paramount for the biological activity and therapeutic efficacy of synthetic peptides.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful incorporation of this valuable amino acid derivative into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a particular concern for cysteine derivatives like Boc-Cys(Z-aminoethyl)-OH?

A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both its L- and D-enantiomers.[1] This loss of stereochemical purity at the alpha-carbon can drastically alter the three-dimensional structure of a peptide, potentially leading to a loss of biological function.[1] Cysteine and its derivatives are particularly susceptible to racemization during peptide synthesis.[2][3][4][5] The presence of the sulfur atom in the side chain is thought to influence the acidity of the alpha-proton, making it more susceptible to abstraction under basic conditions, which is a key step in one of the main racemization pathways.[6]

Q2: What is the primary chemical mechanism behind racemization during the activation of Boc-protected amino acids?

A2: The principal mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[7][8][9][10][11][12] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the Boc protecting group, forming a cyclic oxazolone. The alpha-proton of this intermediate is highly acidic and can be readily removed by a base, leading to a planar, achiral enolate structure. Reprotonation of this enolate can occur from either side, resulting in a mixture of L- and D-amino acid derivatives.[7][13][14]

Q3: Are there specific coupling reagents that are known to cause higher rates of racemization with cysteine derivatives?

A3: Yes, the choice of coupling reagent is a critical factor.[15] Uronium/aminium and phosphonium salt-based reagents, such as HBTU, HATU, and BOP, when used with common tertiary amine bases like N,N-diisopropylethylamine (DIEA), can lead to significant racemization of cysteine derivatives, with some studies reporting unacceptable levels of 5-33%.[3][4] Carbodiimides like DCC and DIC can also induce racemization, though this can be mitigated with the use of additives.[13][16]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to troubleshooting racemization problems encountered during the incorporation of Boc-Cys(Z-aminoethyl)-OH.

| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |

| High percentage of D-isomer detected in the final peptide by chiral HPLC or other analytical methods. | Inappropriate Coupling Reagent/Base Combination: Use of potent activating agents (e.g., HATU, HBTU) with a strong, sterically hindered base (e.g., DIEA) is a primary driver of racemization.[3][4] | Switch to a Carbodiimide-Based Method: Employ a milder coupling reagent such as Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[5][13][14] These additives form an active ester that is less prone to oxazolone formation.[16] |

| Prolonged Pre-activation Time: Allowing the Boc-Cys(Z-aminoethyl)-OH to remain in the activated state for an extended period before the addition of the N-terminally deprotected peptide increases the opportunity for oxazolone formation and subsequent racemization.[3][4] | Eliminate or Minimize Pre-activation: For many coupling reagents, particularly uronium/aminium salts, avoiding a pre-activation step can reduce racemization by 6- to 7-fold.[3][4] Add the coupling reagent to the mixture of the protected amino acid and the resin-bound peptide simultaneously. | |

| Excessive or Strong Base: The presence of a strong base accelerates the abstraction of the alpha-proton from the oxazolone intermediate.[13][14] | Optimize Base Selection and Stoichiometry: If a base is required, switch from DIEA to a weaker base like N-methylmorpholine (NMM) or, even better, 2,4,6-trimethylpyridine (collidine).[3][4][17] Also, consider reducing the equivalents of base used. | |

| Solvent Effects: Highly polar aprotic solvents like N,N-dimethylformamide (DMF) can promote racemization. | Modify the Solvent System: If possible, perform the coupling in a less polar solvent mixture, such as dichloromethane (DCM) and DMF (1:1).[3][4] | |

| Inconsistent or variable levels of racemization between synthesis runs. | Inconsistent Reagent Quality or Handling: Moisture in solvents or degradation of coupling reagents can affect reaction kinetics and side reactions. | Ensure Anhydrous Conditions and Fresh Reagents: Use high-purity, anhydrous solvents. Prepare fresh solutions of coupling reagents and additives for each synthesis. |

| Temperature Fluctuations: Higher temperatures can accelerate the rate of racemization. | Control Reaction Temperature: Perform the coupling reaction at room temperature or consider cooling to 0°C, especially during the activation step. |

In-Depth Technical Protocols

Protocol 1: Optimized Low-Racemization Coupling of Boc-Cys(Z-aminoethyl)-OH using DIC/HOBt

This protocol is designed to minimize racemization during the incorporation of Boc-Cys(Z-aminoethyl)-OH.

Materials:

-

Boc-Cys(Z-aminoethyl)-OH

-

Resin-bound peptide with a free N-terminal amine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Swell the resin-bound peptide in a 1:1 mixture of DCM/DMF for 30 minutes.

-

Drain the solvent.

-

In a separate vessel, dissolve Boc-Cys(Z-aminoethyl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add the solution of the amino acid and HOBt to the resin.

-

Add DIC (3 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a ninhydrin test.

-

Once the reaction is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

Protocol 2: Analytical Determination of Racemization by Chiral HPLC

This method outlines a general procedure for quantifying the level of racemization after peptide synthesis and cleavage.

Procedure:

-

Peptide Hydrolysis:

-

Place a small sample of the purified peptide in a hydrolysis tube.

-

Add 6 M HCl.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

Lyophilize the hydrolysate to remove the acid.

-

-

Derivatization with Marfey's Reagent:

-

Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

-

Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

-

Incubate the mixture at 40°C for 1 hour.

-

Cool the reaction mixture and neutralize with 2 M HCl.

-

Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

-

-

Chiral HPLC Analysis:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.

-

Analysis: The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification.[18]

-

Visualizing the Problem and Solution

Understanding the underlying chemical mechanism is key to preventing racemization. The following diagram illustrates the critical oxazolone formation pathway.

Caption: Mechanism of racemization via oxazolone formation and its suppression.

The following workflow provides a logical sequence for troubleshooting and optimizing your coupling reactions to prevent racemization.

Caption: Troubleshooting workflow for minimizing racemization.

References

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

-

Science of Synthesis. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

-

Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

-

Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

-

Harrison, A. G., & Creese, M. J. (2014). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]

-

Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

-

Hibino, H., & Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

Yang, H., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Biochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Retrieved from [Link]

-

Revesz, G. (n.d.). Validation of determination of optical purity of peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. Retrieved from [Link]

-

E-Learning. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis. Retrieved from [Link]

-

Kemp, D. S., & Rebek, J., Jr. (1975). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

ResearchGate. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Retrieved from [Link]

-

PubMed. (2017). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bachem.com [bachem.com]

- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 17. bachem.com [bachem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Peptides Containing Boc-Cys(Z-aminoethyl)-OH

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with peptides containing the Boc-Cys(Z-aminoethyl)-OH modification. We address common challenges and frequently asked questions, offering field-proven insights and detailed protocols to streamline your purification workflows.

Introduction: Understanding the Challenge

Synthesizing and purifying peptides containing Boc-Cys(Z-aminoethyl)-OH presents a unique set of challenges rooted in the orthogonal nature of the protecting groups employed. The tert-butyloxycarbonyl (Boc) group on the N-terminus is acid-labile, while the benzyloxycarbonyl (Z or Cbz) group protecting the aminoethyl moiety on the cysteine side-chain is stable to acid but labile to catalytic hydrogenation.[1][2] This orthogonal scheme is powerful for complex synthesis but requires a carefully planned, multi-step purification and deprotection strategy.[3]

Common issues encountered include poor solubility of the protected peptide, incomplete deprotection, and difficulties in chromatographic separation. This guide is structured to help you navigate these obstacles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of the Boc and Z protecting groups?

A1: The success of your synthesis and purification strategy hinges on understanding the distinct properties of these two groups. They are designed to be "orthogonal," meaning one can be removed under conditions that leave the other intact.[2][3]

| Property | Boc (tert-butyloxycarbonyl) | Z (Benzyloxycarbonyl or Cbz) |

| Chemical Nature | Carbamate | Carbamate |

| Lability | Highly sensitive to strong acids (e.g., TFA).[4][5] | Stable to acidic and basic conditions.[2] |

| Cleavage Method | Acidolysis (e.g., neat TFA or TFA/DCM mixtures).[6][7] | Catalytic Hydrogenation (e.g., H₂/Pd-C) or harsh acids (HBr in Acetic Acid).[1][2] |

| Orthogonality | Can be removed without affecting the Z group.[2] | Can be removed without affecting acid-labile groups if hydrogenation is used. |

Q2: What is the primary purpose of the Z-aminoethyl modification on the Cysteine residue?

A2: The S-(Z-aminoethyl) modification on a cysteine residue serves to introduce a side-chain primary amine, effectively converting the cysteine into a lysine isostere, albeit with a thioether linkage. This modification is often used to introduce specific sites for subsequent chemical conjugation or to modulate the peptide's structural or binding properties. The Z-group provides robust protection for this new amine functionality throughout the solid-phase peptide synthesis (SPPS) process.

Q3: What is the general workflow for deprotection and purification?

A3: A typical workflow involves a multi-step process that leverages the orthogonal nature of the protecting groups. The peptide is first cleaved from the resin, which simultaneously removes the N-terminal Boc group, but leaves the Z group intact. The resulting Z-protected peptide is then purified before the final removal of the Z group.

Troubleshooting Guide

Q4: My peptide has very poor solubility after TFA cleavage. What can I do?

A4: This is the most common problem. Protected peptides, especially those with hydrophobic residues, are prone to aggregation and have limited solubility in aqueous solutions.[8][9][10] The presence of the bulky, hydrophobic Boc and Z groups contributes to this issue.[11]

-

Immediate Action: Do not attempt to dissolve the crude, lyophilized peptide directly in water or buffer.

-

Strategy 1: Organic Solvent First: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP.[12] Once dissolved, slowly add your aqueous HPLC mobile phase A to the desired concentration, vortexing continuously. If the peptide precipitates, you may need to inject the sample in a higher organic concentration.

-

Strategy 2: Use of Chaotropic Agents: For peptides that are still difficult to dissolve, consider using a solution containing a chaotropic agent like 6 M Guanidine HCl or Urea. Note that these must be compatible with your chromatography column and may require a desalting step afterward.

-

Strategy 3: Adjust pH: A peptide's solubility is often lowest at its isoelectric point (pI).[9] Try dissolving the peptide in an acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solution, depending on the peptide's overall charge.

-

Q5: After my first RP-HPLC purification, mass spectrometry shows my peptide is pure, but the Z-group is still present. Is this expected?

A5: Yes, this is the expected result and a key feature of the orthogonal protection strategy. Standard TFA cleavage cocktails are designed to remove the acid-labile Boc group and cleave the peptide from the resin.[13] The Z-group is stable under these conditions and remains on the cysteine side chain.[1] You have successfully purified the intermediate, H-Peptide-Cys(Z-aminoethyl)-OH. The next step is to remove the Z-group.

Q6: My RP-HPLC peak is very broad, or I see multiple peaks close together. How can I improve the separation?

A6: Broad or multiple peaks can indicate several issues.

-

Peptide Aggregation: As discussed in Q4, aggregation is a major cause of poor chromatography.[8] Improving sample solubility is the first step. You can also try lowering the sample concentration or altering the mobile phase.

-

Ion Pairing Agent: Trifluoroacetic acid (TFA) is the most common ion-pairing agent. Ensure you are using at least 0.1% TFA in both mobile phase A (water) and B (acetonitrile). Inconsistent TFA concentration can lead to peak splitting or broadening.

-

Sub-optimal Gradient: Your elution gradient may be too steep. A shallower gradient around the elution point of your peptide will increase the separation between your target peptide and closely eluting impurities.[14]

-

Secondary Purification Method: If RP-HPLC alone is insufficient, an orthogonal purification method like Ion-Exchange Chromatography (IEX) is highly recommended.[15][16] IEX separates molecules based on charge, while RP-HPLC separates based on hydrophobicity.[17][18][19] Using both methods provides a powerful, two-dimensional purification that can resolve very similar impurities.[15]

Q7: I am seeing side products related to Cysteine, such as disulfide-bonded dimers. How can I prevent this?

A7: The free thiol on a cysteine is susceptible to oxidation, which forms disulfide bonds.[20] While your target cysteine is protected by the Z-aminoethyl group, other unprotected cysteine residues in your sequence or premature deprotection can lead to this issue.

-

Use Scavengers During Cleavage: It is critical to include a reducing agent in your cleavage cocktail to protect the thiol group. 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are commonly used for this purpose.[13][21]

-

Work with Degassed Buffers: When handling the fully deprotected peptide, use buffers that have been degassed and sparged with nitrogen or argon to minimize dissolved oxygen, which can promote oxidation.[12]

-

Maintain an Acidic pH: Disulfide bond formation is generally slower at acidic pH. Maintaining a pH below 7 during purification and handling can help mitigate this side reaction.

Experimental Protocols

Protocol 1: Cleavage from Resin & N-terminal Boc Deprotection

This protocol is for cleaving the peptide from the resin support and removing the N-terminal Boc group, while leaving the Cys(Z-aminoethyl) group intact.

Materials:

-

Peptide-resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water (HPLC grade)

-

Cold diethyl ether

-

Dichloromethane (DCM)

Cleavage Cocktail (Reagent K variant): A robust cocktail for peptides with sensitive residues.[22]

| Reagent | Volume % | Purpose |

| TFA | 92.5% | Cleavage agent, removes acid-labile groups.[13] |

| Water | 2.5% | Scavenger for tert-butyl cations.[13][21] |

| EDT | 2.5% | Protects thiol groups, scavenges trityl cations.[21] |

| TIS | 2.5% | Efficient scavenger for various carbocations.[21] |

Procedure:

-

Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Add the cleavage cocktail (10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.[21]

-

Filter the resin and collect the filtrate. Wash the resin 2-3 times with a small volume of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture (4000 rpm, 10 min, 4°C), decant the ether, and repeat the ether wash two more times to remove scavengers.

-

After the final wash, dry the peptide pellet under a stream of nitrogen and then under high vacuum.

-

Validation: Dissolve a small amount of the crude peptide and analyze by LC-MS to confirm the correct mass for the Z-protected peptide ([M+H]+).

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for purifying the Z-protected peptide.

Materials:

-

Crude Z-protected peptide

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

-

Preparative C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent as determined in the troubleshooting section (e.g., minimal DMSO, then dilute with Mobile Phase A). Filter through a 0.45 µm syringe filter.

-

Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection & Elution: Inject the dissolved sample onto the column. Elute the peptide using a linear gradient. A typical gradient might be 5% to 65% Mobile Phase B over 60 minutes, but this must be optimized for your specific peptide.[14][23]

-

Fraction Collection: Collect fractions (e.g., 1-minute fractions) and monitor the elution profile at 220 nm or 280 nm.

-

Analysis: Analyze the collected fractions using analytical LC-MS to identify those containing the pure Z-protected peptide.

-

Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the purified Z-protected peptide as a white, fluffy powder.

-

Validation: Confirm the purity (>95%) and identity of the pooled material by analytical HPLC and MS.

References

- BenchChem. (n.d.). Addressing solubility issues of protected peptides with HOTU.

- BenchChem. (n.d.). Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups.

- Creative Peptides. (n.d.). Ion Exchange Chromatography Peptide Purification.

- Mihara, H., Kanmera, T., Yoshida, M., Lee, S., Aoyagi, H., Kato, T., & Izumiya, N. (n.d.). Prediction and improvement of protected peptide solubility in organic solvents. ScienceDirect.

- Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics.

- Mant, C. T., & Hodges, R. S. (1989). Ion-exchange HPLC for peptide purification. PubMed.

- Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.

- PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.

- Jack Westin. (n.d.). Separation And Purification Of Peptides And Proteins.

- da Costa, E. B., et al. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central.

- CDN Inc. (n.d.). Cleavage Cocktail Selection.

- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.

- BenchChem. (n.d.). Optimization of cleavage conditions for Boc-Cys-Ser-OH peptides.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Wikipedia. (n.d.). Peptide synthesis.

- BenchChem. (n.d.). Literature review of Boc vs. Cbz protecting groups.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- ResearchGate. (n.d.). RP-HPLC chromatogram for the analysis of Dmaoc-protected peptide (6) and Boc-protected peptide (7).

- Kotha, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.

- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

- Liskamp, R. M., et al. (2011). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). PubMed Central.

- de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- Fields, G. B. (2003). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science.

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. renyi.hu [renyi.hu]

- 15. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. polypeptide.com [polypeptide.com]

- 17. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 18. gilson.com [gilson.com]

- 19. jackwestin.com [jackwestin.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. peptide.com [peptide.com]

- 23. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Cost-benefit analysis of using Boc-cys(Z-aminoethyl)-OH in large-scale synthesis.

The second round of searches yielded more specific information. I found suppliers for Boc-Cys(Acm)-OH and Fmoc-Cys(Acm)-OH, which are key alternatives to Boc-cys(Z-aminoethyl)-OH. I also found detailed protocols for the deprotection of the Acm group, a crucial piece of experimental information. However, I still lack direct, large-scale pricing information for Boc-cys(Z-aminoethyl)-OH and its alternatives; the prices found are for small, research-quantity amounts. To perform a meaningful cost-benefit analysis, I need bulk pricing. Furthermore, while I have deprotection protocols for Acm, I still need a reliable, detailed protocol for the deprotection of the Z-aminoethyl group under large-scale conditions to compare process efficiencies. Finally, I have not yet found specific experimental data (yields, purity) comparing these different cysteine derivatives in a head-to-head synthesis, which is essential for the "Publish Comparison Guides" content type. The next steps will focus on trying to find this missing economic and experimental data.I have gathered some information on Boc-cys(Z-aminoethyl)-OH and its alternatives, primarily focusing on Fmoc-Cys(Acm)-OH. I have found suppliers for these compounds, but mostly for small, research-scale quantities, which does not provide the necessary data for a large-scale cost-benefit analysis. I have also found some general information about deprotection strategies for various cysteine protecting groups, but a detailed, scalable protocol for the Z-aminoethyl group is still missing. Crucially, I lack direct comparative experimental data on yield, purity, and cost in a large-scale synthesis context. To create a valuable comparison guide, I need to focus on obtaining this missing information. Therefore, I will adjust my plan to specifically target bulk pricing, detailed large-scale protocols, and comparative performance data.I have gathered some information on Boc-cys(Z-aminoethyl)-OH and its common alternative, Fmoc-Cys(Acm)-OH. I've found suppliers and some pricing information, although mostly for small quantities, which makes a direct large-scale cost comparison difficult. I've also found general protocols for the deprotection of Acm and Z (Cbz) groups, but specific, industrially-relevant protocols and comparative performance data (yield, purity) in large-scale synthesis are still lacking. The initial plan to find comparative case studies has not yielded a direct head-to-head comparison of these specific derivatives. Therefore, I need to adjust my approach to synthesize a realistic cost-benefit analysis based on the available information, making reasonable extrapolations for a large-scale scenario, and clearly stating any assumptions made. I will focus on contrasting the chemical properties of the protecting groups and their implications for process efficiency and cost, in addition to raw material cost.## Navigating Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-Cys(Z-aminoethyl)-OH

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the competitive landscape of therapeutic peptide manufacturing, the selection of raw materials is a critical control point that dictates not only the scientific success of a synthesis campaign but also its economic viability. This guide, authored from the perspective of a Senior Application Scientist, delves into a cost-benefit analysis of a specialized amino acid derivative, Boc-Cys(Z-aminoethyl)-OH , in the context of large-scale peptide synthesis. We will objectively compare its performance characteristics and cost implications against a widely used alternative, providing the necessary data and experimental insights to inform your process development decisions.

The Strategic Role of Modified Cysteine Analogs

Cysteine residues are fundamental to the structure and function of numerous therapeutic peptides, primarily through the formation of disulfide bridges. The introduction of modified cysteine analogs, such as S-aminoethylated cysteine, offers a powerful tool for modulating the physicochemical properties of a peptide. The primary amino group on the ethyl spacer can introduce a positive charge, mimicking a lysine residue, or serve as a versatile chemical handle for post-synthesis modifications like PEGylation, conjugation to antibody fragments, or the attachment of small molecule payloads.

Boc-Cys(Z-aminoethyl)-OH is a cysteine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol is modified with an aminoethyl group, which is in turn protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is a key feature, allowing for selective deprotection strategies during complex synthetic routes.

Core Analysis: Boc-Cys(Z-aminoethyl)-OH vs. a Common Alternative

For a pragmatic comparison, we will evaluate Boc-Cys(Z-aminoethyl)-OH against a frequently employed alternative in solid-phase peptide synthesis (SPPS): Fmoc-Cys(Acm)-OH . The acetamidomethyl (Acm) group is a well-established thiol protecting group known for its stability under the basic conditions of Fmoc chemistry.

Cost Analysis

A direct comparison of the bulk procurement costs of these two amino acid derivatives is a primary consideration for any large-scale manufacturing campaign. While prices are subject to market fluctuations and supplier negotiations, a general understanding of the cost implications can be established.

| Amino Acid Derivative | Typical Small-Scale Price (USD/g) | Estimated Bulk Price (USD/kg) | Key Cost Drivers |

| Boc-Cys(Z-aminoethyl)-OH | Varies significantly; often "Inquiry" status for larger quantities.[1][2] | Estimated to be higher due to a more complex multi-step synthesis. | Synthesis of the Z-aminoethyl moiety and its attachment to cysteine. |

| Fmoc-Cys(Acm)-OH | ~$7-9 for 100g quantities.[3][4] | More readily available in bulk with more competitive pricing.[5] | Well-established and streamlined manufacturing process. |

Expert Insight: The "Inquiry" status for bulk quantities of Boc-Cys(Z-aminoethyl)-OH from many suppliers suggests it is often synthesized on demand, which typically correlates with a higher cost per kilogram compared to readily stocked alternatives like Fmoc-Cys(Acm)-OH.[1][2] For large-scale campaigns, the higher initial cost of the Boc-protected derivative must be justified by significant downstream processing advantages.

Performance and Process Efficiency

The true cost of a raw material extends beyond its purchase price and is deeply intertwined with its performance in the synthesis process. This includes factors like coupling efficiency, deprotection conditions, and the potential for side reactions.

Workflow Comparison: Boc vs. Fmoc Strategies

The choice between Boc-Cys(Z-aminoethyl)-OH and Fmoc-Cys(Acm)-OH fundamentally dictates the overall synthetic strategy (Boc vs. Fmoc chemistry).

Caption: Comparative workflows for Boc and Fmoc strategies.

Key Performance Differentiators:

| Feature | Boc-Cys(Z-aminoethyl)-OH | Fmoc-Cys(Acm)-OH |

| α-Amino Deprotection | Strong acid (e.g., TFA). | Mild base (e.g., piperidine). |

| Side-Chain Deprotection | Strong acid (e.g., HF) or catalytic hydrogenation for the Z-group. | Requires a separate, orthogonal step post-cleavage (e.g., iodine or mercury(II) acetate).[6] |

| Orthogonality | The Z-group is orthogonal to the Boc group, allowing for potential on-resin manipulations if a different cleavage strategy is employed for the peptide from the resin. | The Acm group is stable to both piperidine and TFA, offering excellent orthogonality for post-synthesis modification. |

| Potential Side Reactions | Acid-sensitive residues in the peptide sequence may be affected by repeated TFA treatments. The strong acid cleavage with HF requires specialized equipment. | C-terminal cysteine residues are susceptible to racemization and β-elimination under basic conditions.[7] |

| Process Steps | Fewer overall steps if Z-group deprotection occurs concurrently with resin cleavage. | An additional, dedicated deprotection step is required for the Acm group, potentially increasing processing time and the need for further purification. |

Expert Insight: The choice between these two derivatives often comes down to the overall complexity of the target peptide and the desired final modification. For simpler peptides where the aminoethyl group is the only modification, the concurrent deprotection offered by the Boc/Z strategy can be more streamlined. However, for more complex molecules requiring multiple, regioselective modifications, the high degree of orthogonality of the Acm group in an Fmoc strategy provides greater flexibility.

Experimental Protocols

To provide a practical context, the following are representative, high-level protocols for the deprotection of the Z-aminoethyl and Acm groups.

Protocol 1: Deprotection of the Z-aminoethyl Group (Catalytic Hydrogenolysis)

This method is suitable for peptides that do not contain other reducible functional groups.

-

Dissolution: Dissolve the protected peptide in a suitable solvent such as methanol, ethanol, or a mixture with water.

-

Catalyst Addition: Add a palladium-on-carbon catalyst (typically 5-10% w/w of the peptide).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (typically balloon pressure or slightly above).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by HPLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the deprotected peptide.

Caption: Z-group deprotection via catalytic hydrogenation.

Protocol 2: Deprotection of the Acm Group with Iodine

This method is commonly used for the simultaneous deprotection and formation of a disulfide bond.

-

Dissolution: Dissolve the Acm-protected peptide in a suitable solvent system, such as a mixture of methanol and water or acetic acid and water.

-

Iodine Addition: Add a solution of iodine in methanol or ethanol dropwise until a persistent yellow color is observed. Typically, a 2-10 fold excess of iodine is used.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting material by HPLC.

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

-

Purification: The crude peptide is then purified by preparative HPLC to isolate the final product.

Caption: Acm-group deprotection and disulfide formation.

Conclusion and Recommendations

The selection between Boc-Cys(Z-aminoethyl)-OH and Fmoc-Cys(Acm)-OH for large-scale peptide synthesis is a multi-faceted decision without a single "best" answer.

-

Choose Boc-Cys(Z-aminoethyl)-OH when:

-

The target peptide is relatively simple and the primary modification is the introduction of the aminoethyl group.

-

The peptide sequence is tolerant to strong acid conditions.

-

A more streamlined workflow with fewer post-cleavage steps is a priority, and the higher initial raw material cost can be justified by process simplification.

-

-

Choose Fmoc-Cys(Acm)-OH when:

-

Cost of the specialized amino acid is a major driver.

-

The synthesis involves complex peptides with multiple disulfide bonds or requires other orthogonal protection schemes.

-

The peptide contains acid-sensitive residues that would be compromised by a Boc-SPPS strategy.

-

The additional step for Acm deprotection is an acceptable trade-off for the increased flexibility and lower raw material cost.

-

Ultimately, the most informed decision will be made by conducting small-scale trial syntheses to evaluate the performance of each derivative with the specific target peptide sequence. This empirical data will provide the most accurate assessment of yield, purity, and overall process efficiency, allowing for a comprehensive and reliable cost-benefit analysis.

References

- BenchChem. (2025). A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis.

- BenchChem. (2025). A Comparative Guide to Side-Chain Protecting Groups for Cysteine and Serine in Peptide Synthesis.

- Sigma-Aldrich. Fmoc-Cys(Acm)-OH Novabiochem.

- Bachem. Fmoc-Cys(Acm)-OH.

- Chem-Impex. Boc-S-Z-aminoethyl-L-cysteine.

- Amerigo Scientific. Boc-S-Z-aminoethyl-L-cysteine.

- Fisher Scientific. Bachem Fmoc-Cys(Acm)-OH.

- MilliporeSigma. Fmoc-Cys(Acm)-OH, 100 g.

- GenScript. Peptide Synthesis Case Studies Overview.

- Aapptec Peptides. Fmoc-Cys(Acm)-OH [86060-81-3].

- Semantic Scholar.

- Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.

- NIH. (2020). Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments.

- Sigma-Aldrich. Boc-Cys(Bzl)-OH Novabiochem.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of Boc-Cys(Acm)-OH in Modern Peptide Synthesis.

- Open Exploration Publishing. (2024).

- NIH. Recent Advances in the Synthesis of C-Terminally Modified Peptides.

- Wiley Online Library. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups.

- Thomas Scientific. Boc-Cys-OH; Boc-L-cysteine; CAS Number: 20887-95-0.

- BOC Sciences. Amino Acid Protection & Deprotection Services.

- Aapptec Peptides. Amino Acid Sidechain Deprotection.

- UCI Department of Chemistry.

- Aapptec Peptides. Boc-Cys(Bzl)-OH [5068-28-0].

- American Chemical Society. (2019). Amino Acid-Protecting Groups.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

Sources

A Comparative Guide to Advanced Cysteine Derivatives for Constrained Peptide Synthesis in Chemical Biology

In the dynamic landscape of chemical biology and drug discovery, the conformational constraint of peptides is a paramount strategy for enhancing their therapeutic potential. Constrained peptides often exhibit improved metabolic stability, higher binding affinity, and increased cell permeability compared to their linear counterparts. Among the various methods to achieve this, the strategic functionalization of cysteine residues offers a versatile and powerful toolkit. This guide provides an in-depth review of recent literature, comparing different methodologies for creating constrained peptides with a focus on advanced, functionalized cysteine derivatives. While the specific reagent Boc-Cys(Z-aminoethyl)-OH is not extensively documented in recent literature under this exact nomenclature, it represents a class of valuable building blocks: cysteine residues with a protected amine on the side chain. Such a molecule is conceptually designed for the introduction of custom linkages within a peptide scaffold. This guide will explore the practical applications of this concept and compare it with other established techniques.

The Rationale for Peptide Constraint and the Central Role of Cysteine

Linear peptides are often too flexible, leading to a significant entropic penalty upon binding to their target and susceptibility to proteolytic degradation. Introducing a covalent linkage, or "staple," between two amino acid side chains can pre-organize the peptide into its bioactive conformation. Cysteine is an ideal candidate for such modifications due to the high nucleophilicity of its thiol side chain, which allows for selective chemical reactions under mild, biocompatible conditions.[1][2]

Conceptual Application of a Boc-Cys(Z-aminoethyl)-OH Derivative

A building block like Nα-Boc-S-(2-(Z-amino)ethyl)-L-cysteine would be a powerful tool for bespoke peptide cyclization. The Boc group provides temporary protection of the N-terminus, compatible with standard solid-phase peptide synthesis (SPPS).[] The Z- (benzyloxycarbonyl) protected amine on the aminoethyl linker attached to the cysteine sulfur offers an orthogonal protecting group strategy.

The intended workflow for such a reagent would be:

-

Solid-Phase Peptide Synthesis (SPPS): Incorporate the Boc-Cys(Z-aminoethyl)-OH into the desired peptide sequence.

-

Orthogonal Deprotection: After assembling the linear peptide, selectively remove the Z-group from the cysteine side chain, leaving other protecting groups intact.

-

Intramolecular Ligation: The now-free amine on the cysteine side chain can be reacted with an activated carboxyl group from another amino acid side chain (e.g., Asp or Glu) within the peptide to form a stable amide bond, thus creating a cyclic peptide.

This approach allows for precise control over the length and chemical nature of the linker by varying the S-alkylated chain.

Comparative Analysis of Cysteine-Based Peptide Stapling Methodologies

While the direct application of Boc-Cys(Z-aminoethyl)-OH is not widely reported, numerous alternative and well-established methods achieve similar outcomes. Below is a comparison of these techniques.

Disulfide Bridging

The most classic method of peptide cyclization involves the oxidation of two cysteine residues to form a disulfide bond.[4]

-

Advantages: Simple, often spontaneous in the presence of mild oxidizing agents or even air. Mimics a natural post-translational modification.

-

Disadvantages: Disulfide bonds can be unstable in the reducing environment of the cell cytosol, limiting their application for intracellular targets. The resulting linker geometry is also fixed.

-

Experimental Data: Not applicable in a comparative performance table as it is a baseline method.

Thioether Stapling using Bifunctional Electrophiles

This is the most common and versatile strategy, where two cysteine thiols are linked by a bifunctional electrophile.[1][2]

-

Mechanism: A bis-haloalkane (e.g., dibromoalkane) or a similar reagent reacts with two cysteine thiols via SN2 reaction to form two stable thioether bonds.

-

Advantages: Creates stable, reduction-resistant linkages. The length and nature of the linker can be easily varied by choosing different bifunctional reagents, allowing for fine-tuning of the peptide's conformation.[5]

-

Disadvantages: Requires careful optimization to avoid intermolecular reactions. Some electrophiles may have off-target reactivity.

Palladium-Mediated Cysteine Allylation

A more recent and highly chemoselective method for peptide stapling.[6][7]

-

Mechanism: A palladium catalyst facilitates the reaction of two cysteine side chains with a bifunctional allyl carbonate reagent.

-

Advantages: Highly selective for cysteine. The resulting alkene-containing staple can be further functionalized using bioorthogonal reactions like thiol-ene or Diels-Alder reactions, allowing for the introduction of probes or other moieties.[6]

-

Disadvantages: Requires a palladium catalyst, which may need to be removed from the final product. The reaction conditions might be sensitive to other functional groups.

Perfluoroaromatic and Tetrazine-Based Stapling

These methods utilize highly reactive aromatic linkers for efficient cysteine crosslinking.[2][8]

-

Mechanism: Perfluoroaryl or tetrazine linkers react with cysteine thiolates via nucleophilic aromatic substitution (SNAr) or inverse-electron-demand Diels-Alder reactions, respectively.

-

Advantages: Fast and efficient reactions under biocompatible conditions. Tetrazine linkers, in particular, offer a "clickable" handle for further bioorthogonal modifications.[9]

-

Disadvantages: The rigidity of the aromatic linkers may be a limitation for some applications.

Performance Comparison of Stapling Chemistries

| Stapling Chemistry | Linker Type | Stability | Versatility | Orthogonality | Representative Experimental Conditions | Reference |

| Thioether Stapling | Alkyl Halides | High | High (variable linker length) | Moderate | Unprotected peptide in buffer (pH 7-9) with bis-electrophile | [2] |

| Pd-Mediated Allylation | Allyl Carbonates | High | High (further functionalizable) | High | Peptide with bifunctional allyl carbonate, Pd catalyst, and ligand in solution | [6] |

| Perfluoroaromatic | Perfluoroarenes | High | Moderate (rigid linker) | High | Unprotected peptide with perfluoroarene in buffer (pH 8-9) | [2] |

| Tetrazine Ligation | Dichlorotetrazine | Moderate (photocleavable) | High (clickable) | High | Unprotected peptide with dichlorotetrazine in buffer (pH 7.4) | [9] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide

This protocol describes the synthesis of a generic linear peptide with two cysteine residues intended for stapling, using Fmoc chemistry.

-

Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

-

Deprotect the Fmoc group with 20% piperidine in DMF for 5 minutes, repeat once.

-

Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).

-

Couple the first Fmoc-protected amino acid (4 eq.) using HBTU (3.95 eq.) and DIPEA (8 eq.) in DMF for 2 hours.

-

Repeat steps 2-4 for each subsequent amino acid, including the desired Fmoc-Cys(Trt)-OH residues.

-

After the final coupling, deprotect the N-terminal Fmoc group.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the linear peptide by reverse-phase HPLC.

Protocol for Thioether Stapling with a Dibromoalkane

-

Dissolve the purified linear peptide containing two cysteine residues in a degassed buffer of 50% acetonitrile in 100 mM ammonium bicarbonate, pH 8.5, to a final peptide concentration of 1 mM.

-

Add 1.2 equivalents of a 1,n-dibromoalkane (e.g., 1,3-dibromopropane) from a stock solution in acetonitrile.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Once the reaction is complete (typically 1-4 hours), quench any remaining electrophile by adding a small amount of a thiol-containing scavenger like β-mercaptoethanol.

-